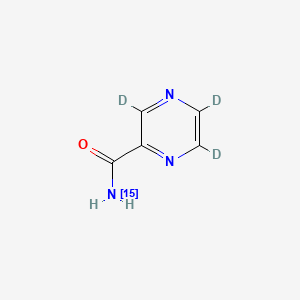
Pyrazinamide-15N,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinamide-15N,d3: is a stable isotope-labeled analog of pyrazinamide, an important first-line antituberculosis drug. This compound incorporates three deuterium atoms (d3) replacing the hydrogens of the amide group and a nitrogen-15 atom (15N) in the pyrazine ring. The molecular formula of this compound is C5H2D3N215NO, and it has a molecular weight of 127.12 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinamide-15N,d3 involves the incorporation of stable isotopes into the pyrazinamide molecule. The process typically starts with the synthesis of pyrazine-2-carboxylic acid, which is then converted to pyrazinamide through amidation. The incorporation of deuterium and nitrogen-15 isotopes is achieved through specific chemical reactions that replace the hydrogen and nitrogen atoms with their isotopic counterparts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the precise incorporation of isotopes. The production is carried out under controlled conditions to maintain the purity and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazinamide-15N,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinoic acid, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: Pyrazinamide-15N,d3 is used as a reference standard in analytical chemistry for the quantification and identification of pyrazinamide in various samples. Its stable isotopic labeling allows for precise measurements using techniques such as mass spectrometry .
Biology: In biological research, this compound is utilized to study the metabolism and pharmacokinetics of pyrazinamide. The isotopic labeling helps trace the compound’s pathway in biological systems, providing insights into its absorption, distribution, metabolism, and excretion .
Medicine: this compound plays a crucial role in medical research, particularly in the study of tuberculosis treatment. It helps in understanding the drug’s mechanism of action and resistance patterns, aiding in the development of more effective therapies .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of antituberculosis drugs. Its stable isotopic labeling ensures accurate and reliable results in various analytical procedures .
Mécanisme D'action
Pyrazinamide-15N,d3 exerts its effects by diffusing into active Mycobacterium tuberculosis cells that express the enzyme pyrazinamidase. This enzyme converts this compound to its active form, pyrazinoic acid. Pyrazinoic acid interferes with fatty acid synthase I, disrupting the bacterium’s ability to synthesize new fatty acids, which are essential for its growth and replication . The accumulation of pyrazinoic acid within the bacterial cells leads to their death under acidic conditions .
Comparaison Avec Des Composés Similaires
Pyrazinamide: The parent compound, widely used as an antituberculosis drug.
Isoniazid: Another first-line antituberculosis drug with a different mechanism of action.
Rifampin: A key antituberculosis drug that targets bacterial RNA synthesis.
Uniqueness: Pyrazinamide-15N,d3 is unique due to its stable isotopic labeling, which allows for precise analytical measurements and detailed studies of its pharmacokinetics and metabolism. This makes it an invaluable tool in both research and industrial applications .
Propriétés
IUPAC Name |
3,5,6-trideuteriopyrazine-2-(15N)carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHBUMCGVEMRF-GTNCALAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=N1)[2H])C(=O)[15NH2])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676121 |
Source


|
| Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-81-1 |
Source


|
| Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)
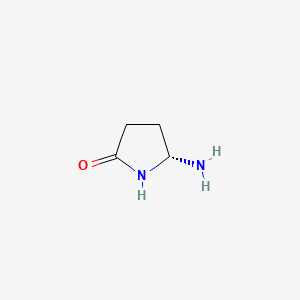
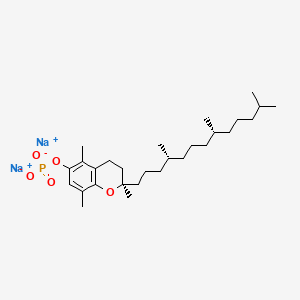



![(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol](/img/structure/B564488.png)
![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7beta)- (9CI)](/img/new.no-structure.jpg)

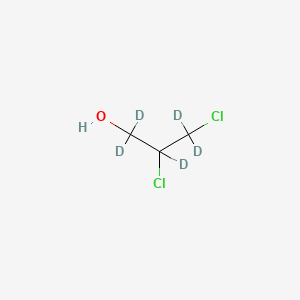
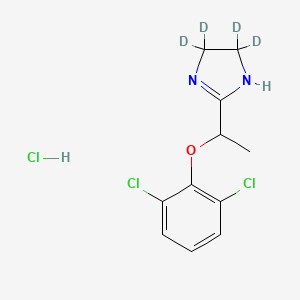
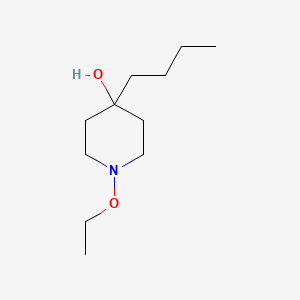
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

